molecular formula C18H20N6O B12241844 N,1-dimethyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-1H-indazole-3-carboxamide

N,1-dimethyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-1H-indazole-3-carboxamide

Cat. No.: B12241844
M. Wt: 336.4 g/mol
InChI Key: FYXHNFAEMKZDLH-UHFFFAOYSA-N
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Description

N,1-dimethyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-1H-indazole-3-carboxamide is a complex organic compound that belongs to the class of indazole derivatives. This compound is characterized by its unique structure, which includes an indazole core, a pyridazinyl group, and an azetidinyl moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-dimethyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-1H-indazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving a hydrazine derivative and a suitable ketone or aldehyde.

    Introduction of the Pyridazinyl Group: The pyridazinyl group can be introduced via a nucleophilic substitution reaction, where a halogenated pyridazine reacts with an appropriate nucleophile.

    Formation of the Azetidinyl Moiety: The azetidinyl moiety can be synthesized through a ring-closing reaction involving a suitable amine and a halogenated precursor.

    Coupling Reactions: The final step involves coupling the synthesized fragments to form the target compound. This can be achieved through amide bond formation using coupling reagents such as carbodiimides or phosphonium salts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N,1-dimethyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the indazole or pyridazinyl rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated precursors, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N,1-dimethyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-1H-indazole-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N,1-dimethyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-(6-methylpyridazin-3-yl)piperidin-3-amine
  • 1-(6-methylpyridazin-3-yl)piperidin-3-amine
  • N-methyl-1-(6-methylpyridin-2-yl)propan-2-amine

Uniqueness

N,1-dimethyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-1H-indazole-3-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in various applications.

Properties

Molecular Formula

C18H20N6O

Molecular Weight

336.4 g/mol

IUPAC Name

N,1-dimethyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]indazole-3-carboxamide

InChI

InChI=1S/C18H20N6O/c1-12-8-9-16(20-19-12)24-10-13(11-24)22(2)18(25)17-14-6-4-5-7-15(14)23(3)21-17/h4-9,13H,10-11H2,1-3H3

InChI Key

FYXHNFAEMKZDLH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)N2CC(C2)N(C)C(=O)C3=NN(C4=CC=CC=C43)C

Origin of Product

United States

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